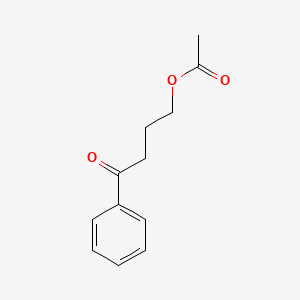
4-Oxo-4-phenyl-1-acetoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-oxo-4-phenylbutanoic acid, a related compound, has been achieved through the Friedel–Crafts reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride . Another study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid .Molecular Structure Analysis
The molecular structure of 4-Oxo-4-phenyl-1-acetoxybutane consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is 206.241.Chemical Reactions Analysis
In one study, 4-oxo-4-phenylbutanoic acid was oxidized by Tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium in the presence of perchloric acid . The reaction was first order each in [TriPAFC], [4-Oxo acid] and [H+] and a suitable mechanism was proposed based on the observed kinetic results .Physical And Chemical Properties Analysis
The average mass of 4-Oxo-4-phenyl-1-acetoxybutane is 219.236 Da and its monoisotopic mass is 219.089539 Da . The molecular weight of this compound is 206.241.Mécanisme D'action
Safety and Hazards
The safety data sheet for 4-Oxo-4-phenylbutanoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Future research could focus on the development of new Cr(VI) reagents for the effective and selective oxidation of organic substrates, under mild conditions . Additionally, the kinetics and mechanism of oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC in aqueous acetic acid medium could be further explored .
Propriétés
IUPAC Name |
(4-oxo-4-phenylbutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZAUGWOBHCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-phenyl-1-acetoxybutane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


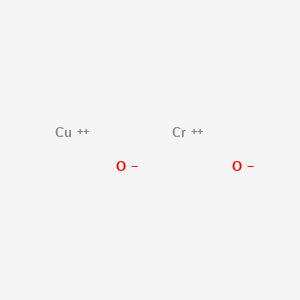
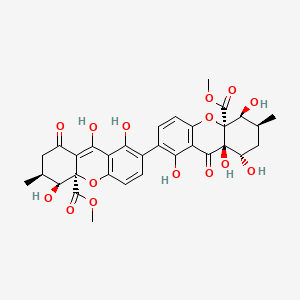
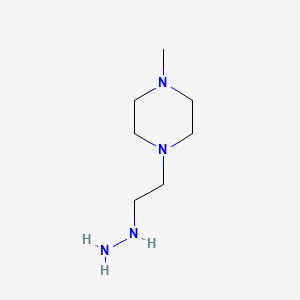
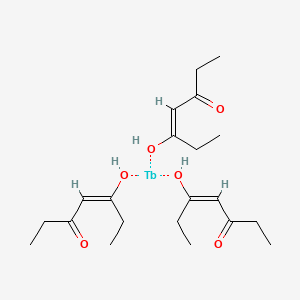

![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
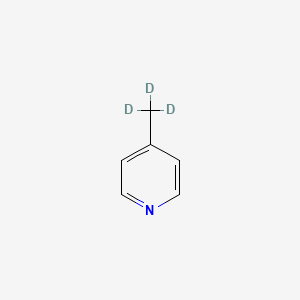
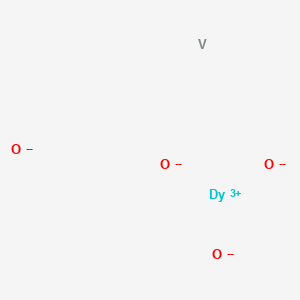
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
